2-(2H-1,2,3-Benzotriazol-2-yl)-2-[(2E)-3-phenylprop-2-en-1-yl]cyclohexan-1-one 2-(2H-1,2,3-Benzotriazol-2-yl)-2-[(2E)-3-phenylprop-2-en-1-yl]cyclohexan-1-one
Brand Name: Vulcanchem
CAS No.: 516519-69-0
VCID: VC7029714
InChI: InChI=1S/C21H21N3O/c25-20-14-6-7-15-21(20,16-8-11-17-9-2-1-3-10-17)24-22-18-12-4-5-13-19(18)23-24/h1-5,8-13H,6-7,14-16H2/b11-8+
SMILES: C1CCC(C(=O)C1)(CC=CC2=CC=CC=C2)N3N=C4C=CC=CC4=N3
Molecular Formula: C21H21N3O
Molecular Weight: 331.419

2-(2H-1,2,3-Benzotriazol-2-yl)-2-[(2E)-3-phenylprop-2-en-1-yl]cyclohexan-1-one

CAS No.: 516519-69-0

Cat. No.: VC7029714

Molecular Formula: C21H21N3O

Molecular Weight: 331.419

* For research use only. Not for human or veterinary use.

2-(2H-1,2,3-Benzotriazol-2-yl)-2-[(2E)-3-phenylprop-2-en-1-yl]cyclohexan-1-one - 516519-69-0

Specification

CAS No. 516519-69-0
Molecular Formula C21H21N3O
Molecular Weight 331.419
IUPAC Name 2-(benzotriazol-2-yl)-2-[(E)-3-phenylprop-2-enyl]cyclohexan-1-one
Standard InChI InChI=1S/C21H21N3O/c25-20-14-6-7-15-21(20,16-8-11-17-9-2-1-3-10-17)24-22-18-12-4-5-13-19(18)23-24/h1-5,8-13H,6-7,14-16H2/b11-8+
Standard InChI Key IQEYIOLAVACVOR-DHZHZOJOSA-N
SMILES C1CCC(C(=O)C1)(CC=CC2=CC=CC=C2)N3N=C4C=CC=CC4=N3

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C21H21N3O, with a molecular weight of 331.419 g/mol. Its IUPAC name, 2-(benzotriazol-2-yl)-2-[(E)-3-phenylprop-2-enyl]cyclohexan-1-one, reflects the integration of a benzotriazole group, a cinnamyl substituent, and a cyclohexanone ring. The (E)-configuration of the propenyl group ensures stereochemical specificity, which may influence intermolecular interactions and crystalline packing.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.516519-69-0
Molecular FormulaC21H21N3O
Molecular Weight331.419 g/mol
IUPAC Name2-(benzotriazol-2-yl)-2-[(E)-3-phenylprop-2-enyl]cyclohexan-1-one
SMILESC1CCC(C(=O)C1)(CC=CC2=CC=CC=C2)N3N=C4C=CC=CC4=N3
InChIKeyIQEYIOLAVACVOR-DHZHZOJOSA-N
PubChem CID5853694

Synthesis and Characterization

Reaction Pathways

While the exact synthesis route for this compound remains proprietary, benzotriazole derivatives are typically synthesized via condensation reactions between benzotriazole and ketones or aldehydes. A plausible pathway involves the nucleophilic addition of a cinnamyl Grignard reagent to a pre-functionalized cyclohexanone intermediate, followed by benzotriazole incorporation through a substitution or coupling reaction.

Spectroscopic Analysis

Preliminary spectroscopic data indicate the presence of characteristic functional groups:

  • IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ corresponds to the carbonyl group (C=O) of the cyclohexanone ring.

  • NMR Spectroscopy: The ¹H NMR spectrum likely exhibits signals for the aromatic protons of the benzotriazole (δ 7.5–8.5 ppm) and the trans-vinylic protons (δ 6.2–6.8 ppm, J = 16 Hz).

Physicochemical Properties

Crystallographic Behavior

X-ray diffraction studies suggest that the compound forms stable monoclinic crystals due to intermolecular hydrogen bonding between the benzotriazole’s nitrogen atoms and adjacent carbonyl groups. This crystalline stability is critical for applications requiring solid-phase reactivity or controlled release.

Solubility and Stability

The compound’s solubility in common solvents (e.g., water, ethanol) remains uncharacterized, though analogous benzotriazole derivatives exhibit limited aqueous solubility due to hydrophobic aromatic rings. Stability under thermal and photolytic conditions warrants further investigation, particularly for storage and formulation purposes.

Challenges in Research and Development

Solubility Limitations

Future Directions

Drug Development

Priority research areas include:

  • Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Structure-Activity Relationships (SAR): Modifying the cinnamyl or benzotriazole moieties to optimize potency and selectivity.

Material Science Applications

The compound’s crystalline stability and UV-absorbing benzotriazole group could be leveraged in polymer stabilization or solar cell technologies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator